2-(4-tert-butylphenyl)propanal
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Overview
Description
2-(4-tert-Butylphenyl)propanal is an aromatic aldehyde with the molecular formula C13H18O. This compound is known for its pleasant floral scent, often described as reminiscent of lily of the valley. It is widely used in the fragrance industry and is a key ingredient in many perfumes and scented products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-tert-butylphenyl)propanal typically involves the reaction of 4-tert-butyltoluene with methanol through anodic oxidation to form an acetal intermediate. This intermediate then undergoes a condensation reaction with propanal to yield the desired aldehyde .
Industrial Production Methods: On an industrial scale, companies like BASF produce this compound using a similar method. The process involves precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-tert-Butylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: 4-tert-Butylbenzoic acid.
Reduction: 2-(4-tert-Butylphenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-tert-Butylphenyl)propanal has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, although its use is limited due to toxicity concerns.
Industry: Widely used in the fragrance industry for its pleasant scent.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)propanal involves its interaction with olfactory receptors, leading to the perception of its floral scent. Additionally, its aldehyde group can react with nucleophiles, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-(4-tert-Butylphenyl)ethanal: Similar structure but with one less carbon in the side chain.
4-tert-Butylbenzaldehyde: Lacks the additional propyl group.
2-(4-tert-Butylphenyl)propanol: The reduced form of 2-(4-tert-butylphenyl)propanal.
Uniqueness: this compound is unique due to its specific structure, which imparts a distinct floral scent and makes it a valuable compound in the fragrance industry. Its reactivity also makes it a useful intermediate in organic synthesis .
Properties
CAS No. |
61307-73-1 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)propanal |
InChI |
InChI=1S/C13H18O/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h5-10H,1-4H3 |
InChI Key |
SNOVXNPIRUDJNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC=C(C=C1)C(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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